molecular formula C16H13Cl2N3S B3583977 1-(3-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1H-1,2,4-triazole

1-(3-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1H-1,2,4-triazole

Cat. No.: B3583977
M. Wt: 350.3 g/mol
InChI Key: MNPFQRMBSBNXTA-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1H-1,2,4-triazole typically involves the reaction of 3-chlorobenzyl chloride with 1H-1,2,4-triazole-5-thiol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the 3-chlorobenzyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-3-phenyl-2-thiourea
  • 3-allyl-1-(3-chlorobenzyl)-1-methyl-2-thiourea
  • 1-(3-chlorobenzyl)-3-(3-chlorophenyl)urea

Uniqueness

1-(3-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1H-1,2,4-triazole is unique due to its dual 3-chlorobenzyl groups attached to the triazole ring This structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3S/c17-14-5-1-3-12(7-14)9-21-16(19-11-20-21)22-10-13-4-2-6-15(18)8-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPFQRMBSBNXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=NC=N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1H-1,2,4-triazole
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1-(3-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1H-1,2,4-triazole
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1-(3-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1H-1,2,4-triazole
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1-(3-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1H-1,2,4-triazole
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1-(3-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1H-1,2,4-triazole
Reactant of Route 6
1-(3-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1H-1,2,4-triazole

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